molecular formula C20H26O3 B14708616 17-Methoxymethyl trienolone CAS No. 15384-90-4

17-Methoxymethyl trienolone

Cat. No.: B14708616
CAS No.: 15384-90-4
M. Wt: 314.4 g/mol
InChI Key: PEIDRQFNXDVMTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Methoxymethyl trienolone involves multiple steps, starting from nandroloneThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and potency. The use of advanced technologies and equipment helps in optimizing the yield and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: 17-Methoxymethyl trienolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .

Scientific Research Applications

17-Methoxymethyl trienolone has a wide range of applications in scientific research:

Mechanism of Action

17-Methoxymethyl trienolone exerts its effects by binding to androgen receptors with high affinity. This binding activates the receptor, leading to a cascade of molecular events that result in increased protein synthesis and muscle growth. The compound also interacts with other receptors, such as the progesterone receptor and glucocorticoid receptor, contributing to its diverse biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its exceptionally high binding affinity to androgen receptors and its potent anabolic effects. Its structural modifications, such as the 17α-methyl group, enhance its stability and bioavailability compared to other similar compounds .

Properties

CAS No.

15384-90-4

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

17-(methoxymethoxy)-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H26O3/c1-20-10-9-16-15-6-4-14(21)11-13(15)3-5-17(16)18(20)7-8-19(20)23-12-22-2/h9-11,17-19H,3-8,12H2,1-2H3

InChI Key

PEIDRQFNXDVMTA-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2OCOC

Origin of Product

United States

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